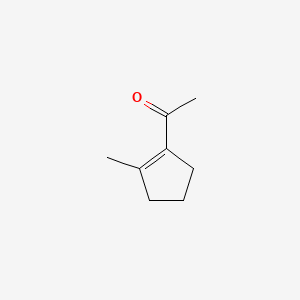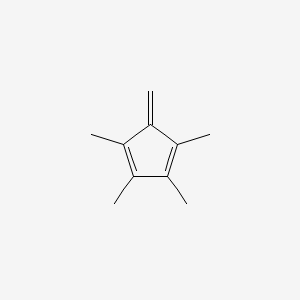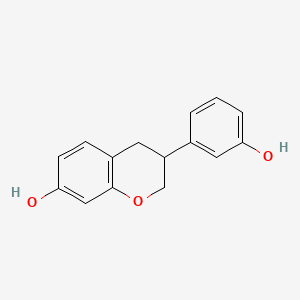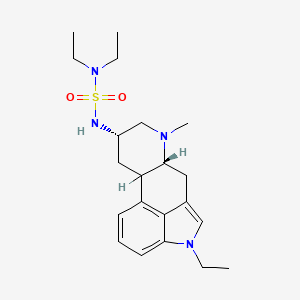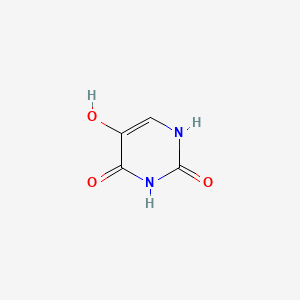
5-羟基尿嘧啶
描述
5-Hydroxyuracil is an oxidized form of cytosine that is produced by the oxidative deamination of cytosines by reactive oxygen species . It does not distort the DNA molecule and is bypassed by replicative DNA polymerases. It can miscode for adenine and is potentially mutagenic .
Synthesis Analysis
To facilitate biochemical and biophysical studies aimed at elucidating the effects of this modification in DNA, a solid-phase synthetic method has been developed for the placement of 5-hydroxyuracil residues at defined sites in oligodeoxynucleotides .Molecular Structure Analysis
The 5-hydroxyuracil (UOH) nucleobase is employed as a metal-responsive unit, forming both a hydrogen-bonded UOH–A base pair and a metal-mediated UOH–GdIII–UOH base pair .Chemical Reactions Analysis
Metal-mediated DNA strand displacement reactions are demonstrated under isothermal conditions based on the base-pair switching between UOH–A and UOH–GdIII–UOH .Physical And Chemical Properties Analysis
5-Hydroxyuracil has a chemical formula of C4H4N2O3 and a molar mass of 128.087 g·mol−1 .科学研究应用
DNA-Based Molecular Machines
5-Hydroxyuracil has been used in the construction of DNA-based molecular machines. It is involved in toehold-mediated DNA strand displacement reactions (SDRs), which are essential tools for building these machines . The base pair switching of 5-Hydroxyuracil is applied for metal-responsive SDRs .
Metal-Responsive DNA Nanodevices
The compound is employed as a metal-responsive unit, forming both a hydrogen-bonded UOH–A base pair and a metal-mediated UOH–GdIII–UOH base pair . This property is utilized for developing metal-responsive DNA tweezers and allosteric DNAzymes .
Biomarker of DNA Damage
5-Hydroxyuracil is considered a biomarker of DNA damage. It is formed by the action of hydroxyl radicals on DNA and has been studied in relation to various toxicological effects .
Mutagenic Potential
This compound is an oxidized form of cytosine produced by the oxidative deamination of cytosines by reactive oxygen species . It does not distort the DNA molecule and is bypassed by replicative DNA polymerases. However, it can miscode for adenine and is potentially mutagenic .
Enantioselective Catalytic Transformations
Barbituric acid derivatives, including Isobarbituric acid, have been used in enantioselective catalytic transformations. These transformations are useful for the elaboration of more complex and useful molecules in the field of pharmaceutical chemistry and material sciences .
Urease Inhibitors
Barbituric acid derivatives have been studied as urease inhibitors, which could be useful for the discovery of economically efficient new drugs against infectious diseases .
Applications in Polymerization Catalysts, Plastics, and Textiles
Due to its great medical and biological importance, barbituric acid and its derivatives have wide applications in polymerization catalysts, plastics and textiles, aqueous or oil inks, and polymers .
Role in Cancer Development
Research has focused on the role of 5-Hydroxyuracil in cancer development. It is formed by the action of hydroxyl radicals on DNA, and its presence may indicate DNA damage that could lead to cancer .
作用机制
Target of Action
5-Hydroxyuracil, also known as Isobarbituric acid, is a derivative of the nucleic acid base uracil . It is formed by the action of hydroxyl radicals on DNA . The primary target of 5-Hydroxyuracil is DNA, where it can cause damage and is considered a biomarker of DNA damage .
Mode of Action
5-Hydroxyuracil is an oxidized form of cytosine that is produced by the oxidative deamination of cytosines by reactive oxygen species . It can miscode for adenine and is potentially mutagenic .
Biochemical Pathways
The formation of 5-Hydroxyuracil in DNA is a result of the action of hydroxyl radicals on DNA . This process is part of the oxidative stress response in cells, which can lead to DNA damage and potentially contribute to various pathological conditions, including cancer and neurodegenerative diseases .
Pharmacokinetics
Given its role in dna damage, it is likely that its presence and effects within the body are influenced by various factors, including the body’s dna repair mechanisms and the presence of reactive oxygen species .
Result of Action
The presence of 5-Hydroxyuracil in DNA can lead to DNA damage, which has been linked to various toxicological effects, including cancer and neurodegeneration . For example, the synthesis of 5-Hydroxyuracil in DNA is elevated in a number of cancer types, such as colon, lung, and breast cancer . This suggests that 5-Hydroxyuracil might be involved in the initiation and advancement of these malignancies .
Action Environment
The action of 5-Hydroxyuracil is influenced by various environmental factors. For instance, exposure to ionizing radiation can lead to the formation of 5-Hydroxyuracil in DNA . This suggests that environmental factors that increase the production of reactive oxygen species or hydroxyl radicals could potentially enhance the formation and effects of 5-Hydroxyuracil .
未来方向
The concept of metal-mediated base-pair switching to induce inter- and intramolecular DNA strand displacement in a metal-responsive manner has been demonstrated . This could become a versatile strategy for constructing stimuli-responsive DNA nanostructures, expanding the scope of dynamic DNA nanotechnology .
属性
IUPAC Name |
5-hydroxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1,7H,(H2,5,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJNVANOCZHTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174667 | |
| Record name | Pyrimidine-2,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyuracil | |
CAS RN |
20636-41-3 | |
| Record name | 5-Hydroxy-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20636-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine-2,4,5-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020636413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimidine-2,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-2,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butan-2-yl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-thiadiazolecarboxamide](/img/structure/B1221624.png)



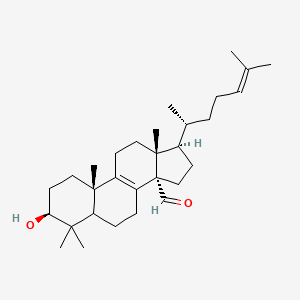
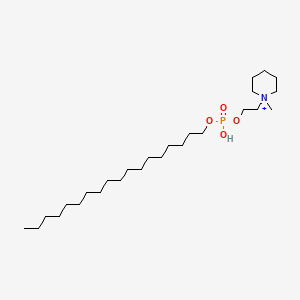
![[(2R)-1-octadecoxy-3-phosphonooxypropan-2-yl] acetate](/img/structure/B1221634.png)

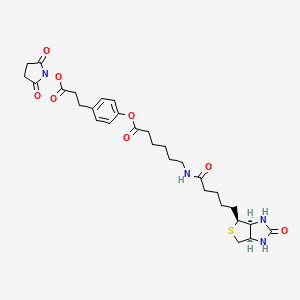
![[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1221639.png)
